molecular formula C21H39ISi B14214062 (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane CAS No. 827033-78-3

(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane

Cat. No.: B14214062
CAS No.: 827033-78-3
M. Wt: 446.5 g/mol
InChI Key: QBAGJIRPFDOOAP-UHFFFAOYSA-N
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Description

(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is a complex organosilicon compound It features a unique structure with an ethenyl group, a hexyl chain, an iodine atom, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves multiple steps. One common method includes the following steps:

    Formation of the dienyl iodide: This can be achieved through the iodination of a suitable diene precursor.

    Introduction of the ethenyl group: This step involves the addition of an ethenyl group to the iodinated diene.

    Attachment of the trimethylsilyl group: This is usually done through a hydrosilylation reaction, where a trimethylsilane reagent is added to the compound under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.

Scientific Research Applications

Chemistry

In chemistry, (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

While specific biological applications are less common, the compound’s derivatives may be explored for potential use in drug development and biochemical research.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in hydrosilylation reactions, the compound acts as a source of the trimethylsilyl group, which can be transferred to other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: Similar structure but lacks the ethenyl group.

    Trimethylsilane: A simpler compound with only the trimethylsilyl group.

Uniqueness

What sets (4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly useful in synthetic chemistry for creating complex molecules.

Properties

CAS No.

827033-78-3

Molecular Formula

C21H39ISi

Molecular Weight

446.5 g/mol

IUPAC Name

(4-ethenyl-2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane

InChI

InChI=1S/C21H39ISi/c1-7-10-12-14-16-19(9-3)18-20(17-15-13-11-8-2)21(22)23(4,5)6/h9,18H,3,7-8,10-17H2,1-2,4-6H3

InChI Key

QBAGJIRPFDOOAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=C([Si](C)(C)C)I)CCCCCC)C=C

Origin of Product

United States

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